molecular formula C16H13NO B8155993 1-Methyl-3-phenyl-1H-indole-6-carbaldehyde

1-Methyl-3-phenyl-1H-indole-6-carbaldehyde

Cat. No.: B8155993
M. Wt: 235.28 g/mol
InChI Key: SBUPRPPZZHSULY-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-1H-indole-6-carbaldehyde is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenyl-1H-indole-6-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole core .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations, ensuring high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-phenyl-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitro compounds.

Major Products:

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenyl-1H-indole-6-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function . The indole core can also engage in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-phenyl-1H-indole-6-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the aldehyde group at the 6-position allows for specific chemical modifications that are not possible with other indole derivatives .

Properties

IUPAC Name

1-methyl-3-phenylindole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-17-10-15(13-5-3-2-4-6-13)14-8-7-12(11-18)9-16(14)17/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUPRPPZZHSULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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